molecular formula C19H24N2O2 B1221556 6'-Hydroxydihydrocinchonidine CAS No. 5962-19-6

6'-Hydroxydihydrocinchonidine

Cat. No.: B1221556
CAS No.: 5962-19-6
M. Wt: 312.4 g/mol
InChI Key: RASAUPYEBCYZRS-BIPCEHGGSA-N
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Biochemical Analysis

Biochemical Properties

6’-Hydroxydihydrocinchonidine plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It has been shown to inhibit the activity of certain metabolic enzymes and proteases, which are crucial for the survival and proliferation of pathogens. The compound’s antimicrobial properties are attributed to its ability to disrupt the metabolic pathways of microorganisms, thereby inhibiting their growth and survival . Additionally, 6’-Hydroxydihydrocinchonidine interacts with proteins involved in cell signaling pathways, further influencing cellular functions.

Cellular Effects

6’-Hydroxydihydrocinchonidine exerts notable effects on various types of cells and cellular processes. It has demonstrated strong anti-cancer activity on colon, pancreatic, and hepatocellular cancer cells by decreasing colony-forming ability, migration capacity, tumorigenicity, and proliferation, while stimulating cellular death . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, cells treated with 6’-Hydroxydihydrocinchonidine show downregulation of genes involved in cell division and survival, and upregulation of genes associated with cell cycle arrest and apoptosis .

Molecular Mechanism

The molecular mechanism of 6’-Hydroxydihydrocinchonidine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound acts as an ion channel blocker, impairing the activity of voltage-gated potassium and sodium channels, which are essential for cellular processes such as cell division, differentiation, and death . By inhibiting these channels, 6’-Hydroxydihydrocinchonidine disrupts the normal function of cancer cells, leading to reduced proliferation and increased apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6’-Hydroxydihydrocinchonidine change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 6’-Hydroxydihydrocinchonidine maintains its antimicrobial and antitumor activities over extended periods, although its efficacy may decrease due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained inhibitory effects on pathogen growth and cancer cell proliferation.

Dosage Effects in Animal Models

The effects of 6’-Hydroxydihydrocinchonidine vary with different dosages in animal models. At lower doses, the compound exhibits significant antimicrobial and antitumor activities without causing adverse effects. At higher doses, 6’-Hydroxydihydrocinchonidine may induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

6’-Hydroxydihydrocinchonidine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its activity. As a metabolite of quinine, it undergoes further metabolism in the body, leading to the formation of additional metabolites . The compound’s interaction with metabolic enzymes influences metabolic flux and metabolite levels, contributing to its overall biochemical effects.

Transport and Distribution

The transport and distribution of 6’-Hydroxydihydrocinchonidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation in different cellular compartments . The distribution of 6’-Hydroxydihydrocinchonidine is generally uneven due to differences in blood perfusion, tissue binding, regional pH, and cell membrane permeability .

Subcellular Localization

The subcellular localization of 6’-Hydroxydihydrocinchonidine plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell influences its interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6’-Hydroxydihydrocinchonidine can be synthesized through the hydroxylation of dihydrocinchonidine. The reaction typically involves the use of oxidizing agents under controlled conditions to introduce the hydroxyl group at the 6’ position of the dihydrocinchonidine molecule .

Industrial Production Methods: Industrial production of 6’-Hydroxydihydrocinchonidine involves the extraction of quinine from the bark of the Cinchona tree, followed by its metabolic conversion to 6’-Hydroxydihydrocinchonidine. This process is often carried out using biocatalysts or microbial fermentation techniques to achieve high yields and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6’-Hydroxydihydrocinchonidine has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound’s antimicrobial properties make it valuable in studying the inhibition of pathogenic microorganisms.

    Medicine: Its antitumor activity is being explored for potential cancer therapies.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals

Comparison with Similar Compounds

Uniqueness: 6’-Hydroxydihydrocinchonidine is unique due to its specific hydroxylation at the 6’ position, which imparts distinct biological activities and chemical reactivity compared to its parent compound and other derivatives .

Properties

IUPAC Name

4-[(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-hydroxymethyl]quinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-2-12-11-21-8-6-13(12)9-18(21)19(23)15-5-7-20-17-4-3-14(22)10-16(15)17/h3-5,7,10,12-13,18-19,22-23H,2,6,8-9,11H2,1H3/t12-,13-,18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RASAUPYEBCYZRS-BIPCEHGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80975020
Record name 10,11-Dihydrocinchonan-6',9-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80975020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5962-19-6
Record name (8α,9R)-10,11-Dihydrocinchonan-6′,9-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5962-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6'-Hydroxydihydrocinchonidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005962196
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10,11-Dihydrocinchonan-6',9-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80975020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-[(2S,4S,5R)-5-Ethyl-1-azabicyclo[2.2.2]oct-2-yl](6-hydroxyquinolin-4-yl)methanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What analytical technique was used to identify quinine metabolites in urine?

A1: The researchers used methane chemical ionization gas chromatography-mass spectrometry (GC-MS) to identify the quinine metabolites in human urine [].

Q2: Besides 6'-Hydroxydihydrocinchonidine, what other new metabolites of quinine were identified in the study?

A2: The study identified six new metabolites of quinine: 3-hydroxyquinine, 3-hydroxydihydroquinine, 6'-hydroxycinchonidine, this compound, quinine-10,11-epoxide, and quinine-10,11-dihydrodiol [].

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